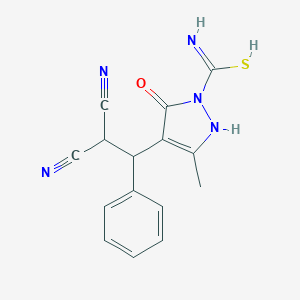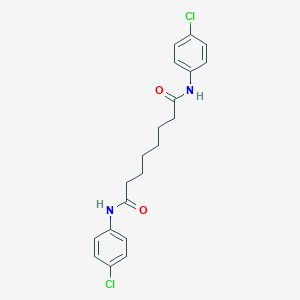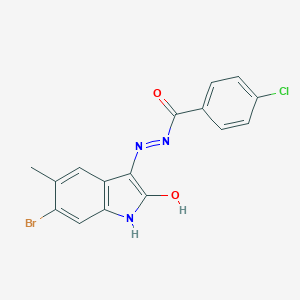![molecular formula C22H19N3O3 B465260 N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide CAS No. 304481-64-9](/img/structure/B465260.png)
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide is a complex organic compound that belongs to the class of carbazole derivatives.
Preparation Methods
The synthesis of N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide typically involves the reaction of 9-ethylcarbazole with 2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol for several hours. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. In the context of its anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N'-[(9-ethyl-9H-carbazol-2-yl)methylene]-2,4-dihydroxybenzohydrazide can be compared with other carbazole derivatives, such as:
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-phenylquinoline-4-carboxamide: This compound has similar structural features but differs in its biological activity and applications.
Properties
CAS No. |
304481-64-9 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-2-yl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C22H19N3O3/c1-2-25-19-6-4-3-5-16(19)17-9-7-14(11-20(17)25)13-23-24-22(28)18-10-8-15(26)12-21(18)27/h3-13,26-27H,2H2,1H3,(H,24,28)/b23-13+ |
InChI Key |
XPPAKUGLOKCFLI-YDZHTSKRSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)/C=N/NC(=O)C4=C(C=C(C=C4)O)O |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C=NNC(=O)C4=C(C=C(C=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitro-2-({[4-(1-pyrrolidinylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B465199.png)
![ethyl 2-(acetylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B465210.png)
![3-{[(2-Fluoro-5-nitrophenyl)imino]methyl}-1,2-benzenediol](/img/structure/B465233.png)
![(4Z)-4-[2-(2-chloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B465239.png)
![1-[({2-Fluoro-5-nitrophenyl}imino)methyl]-2-naphthol](/img/structure/B465249.png)

![Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B465301.png)
![4-[({4-Chloro-3-nitrophenyl}imino)methyl]-2-ethoxyphenol](/img/structure/B465305.png)
![methyl 4-{[(2-methyl-1H-indol-3-yl)methylene]amino}benzoate](/img/structure/B465346.png)


![2-({[4-(1-Azepanylsulfonyl)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B465374.png)
![2,4-Dichloro-6-{[(3-iodo-4-methylphenyl)imino]methyl}phenol](/img/structure/B465404.png)
